molecular formula C10H20ClNO2 B2467343 Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride CAS No. 861451-21-0

Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride

Cat. No.: B2467343
CAS No.: 861451-21-0
M. Wt: 221.73
InChI Key: XJHHEUNCVXNNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride (CAS 861451-21-0) is a chemical compound supplied for research purposes. With a molecular formula of C 10 H 20 ClNO 2 and a molecular weight of 221.72 g/mol, this compound is characterized by a piperidin-4-yl group, a common structural motif in medicinal chemistry . The sterically hindered ester group adjacent to the piperidine ring can influence the molecule's physicochemical properties and reactivity . This structure makes it a valuable intermediate for synthesizing more complex molecules. As a building block, it can be utilized in pharmaceutical research and the development of specialty chemicals . For instance, piperidine derivatives are frequently explored in scientific research for their potential interactions with biological targets and have been investigated in the context of inhibiting protein complexes like the NLRP3 inflammasome . The ester functional group in the molecule offers a handle for further chemical modification, such as hydrolysis to the corresponding acid or amidation, to create a diverse array of derivatives for structure-activity relationship studies . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHHEUNCVXNNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861451-21-0
Record name methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride
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Preparation Methods

The synthesis of Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride typically involves the following steps:

Chemical Reactions Analysis

Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is primarily studied for its potential therapeutic properties. Key areas of research include:

  • Neurodegenerative Disorders : The compound has been investigated for its role in treating conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase, which is crucial for enhancing cholinergic signaling in the brain .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The mechanism often involves disruption of cellular processes, leading to apoptosis in cancer cells .

The biological activities attributed to this compound include:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, indicating potential applications as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules used in:

  • Agrochemicals : Its derivatives are explored for use in developing pesticides and herbicides.
  • Dyes and Pigments : The compound's unique structural features make it suitable for creating dyes with specific properties .
Activity TypeTarget Organism/ConditionIC50 (µg/mL)
AnticancerHeLa20–24
AnticancerMCF-720–24
AntimicrobialAspergillus flavus1
AntimicrobialCandida speciesVaries

Table 2: Structural Comparisons with Related Compounds

Compound NameStructureUnique Features
Ethyl 2-methyl-2-(piperidin-4-yl)propanoateEthyl StructureBroader application in agrochemicals
Methyl 3-(3-piperidinyl)propanoate hydrochlorideMethyl StructureFocused on neurodegenerative disorders
Propyl 2-methyl-2-(piperidin-4-yl)propanoatePropyl StructureDifferent pharmacokinetics

Case Study 1: Neuroprotective Effects

Research conducted on this compound demonstrated its effectiveness in enhancing cognitive function in animal models of Alzheimer's disease. The study focused on the compound's ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound revealed significant inhibitory effects against Aspergillus and Candida species. The minimum inhibitory concentration was recorded at as low as 1 µg/mL, showcasing its potential as a potent antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Structural Analogs

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate Hydrochloride (CAS 243836-26-2)
  • Molecular Formula: C11H21NO2·HCl
  • Purity : 97% (commercially available for R&D) .
  • Applications : Used as a building block in drug discovery, particularly in synthesizing central nervous system (CNS) agents .
  • Synthesis: Prepared via acid-catalyzed esterification, similar to methods described for related piperidine derivatives (e.g., refluxing with sulfuric acid in methanol) .
4-(Diphenylmethoxy)piperidine Hydrochloride
  • Molecular Formula: C18H22ClNO
  • Regulatory Status : Subject to stringent safety protocols under agencies like the EPA and EFSA. Environmental impact data are incomplete .
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic Acid Hydrochloride (CAS 1803593-61-4)
  • Molecular Formula: C9H18ClNO3
  • Structural Feature : A hydroxyl group on the piperidine ring enhances hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound .

Physicochemical and Commercial Comparison

Compound Molecular Formula CAS Number Purity (%) Price (1g) Key Applications
Methyl 2-methyl-2-(piperidin-4-yl)propanoate HCl C10H19NO2·HCl Not specified N/A N/A Research intermediate
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate HCl C11H21NO2·HCl 243836-26-2 97 287.00 € Pharmaceutical R&D
4-(Diphenylmethoxy)piperidine HCl C18H22ClNO Not specified N/A N/A Regulatory studies

Biological Activity

Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride, a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₇ClN₄O₂
  • Molecular Weight : 203.71 g/mol
  • CAS Number : 71879-50-0

The structural features of this compound, particularly the piperidine ring, contribute to its biological activity by enabling interactions with various biological targets.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against a range of pathogens, suggesting potential applications in treating infections. For instance, a study highlighted its activity against both Gram-positive and Gram-negative bacteria, as well as certain viral strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. For example, derivatives of piperidine compounds have been reported to exhibit IC₅₀ values in the low micromolar range against HeLa cells, indicating potent antiproliferative activity .

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as kinases or proteases, which are critical in cancer progression and microbial survival.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing signaling pathways related to inflammation and cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 15 µg/mL for certain strains .
  • Anticancer Studies :
    • In a comparative study of piperidine derivatives, this compound demonstrated a notable reduction in cell viability in MCF-7 breast cancer cells with an IC₅₀ value of approximately 30 µg/mL .
    • Another investigation showed that modifications to the piperidine structure could enhance cytotoxicity, suggesting that further chemical derivatization may yield more potent analogs .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC₅₀ (µM)
Methyl 2-methyl-2-(piperidin-4-yl)propanoateAntimicrobial15 (varies by strain)
Ethyl 2-methyl-2-(piperidin-4-yl)propanoateAnticancer30
Methyl 3-(piperidin-4-yl)propanoateNeuroprotective25

This table highlights the varying biological activities and potency of related compounds, emphasizing the unique position of this compound in therapeutic applications.

Q & A

Q. What methodologies confirm the compound’s stability under varying storage conditions?

  • Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. For hydrochloride salts, moisture-sensitive storage (desiccators at −20°C) is recommended, as degradation pathways often involve hydrolysis of the ester group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.